schisandrin A

Descripción general

Descripción

La Schisandrina A es un compuesto lignano bioactivo que se encuentra en el fruto de la planta medicinal tradicional Schisandra chinensis (Turcz.) Baill. Este compuesto es conocido por sus diversas propiedades farmacológicas, que incluyen efectos sedantes, hipnóticos, antienvejecimiento, antioxidantes e inmunomoduladores . La Schisandrina A ha sido ampliamente estudiada por sus posibles beneficios terapéuticos, particularmente en el tratamiento de enfermedades hepáticas y su papel en la medicina tradicional china .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la Schisandrina A implica varios pasos, incluida la extracción del compuesto de la fruta de Schisandra chinensis. El proceso de extracción generalmente implica el uso de solventes orgánicos como etanol o metanol para aislar los compuestos lignanos . Los compuestos extraídos luego se purifican utilizando técnicas cromatográficas para obtener Schisandrina A pura .

Métodos de producción industrial: La producción industrial de la Schisandrina A se basa principalmente en los procesos de extracción y purificación mencionados anteriormente. La extracción a gran escala implica el uso de métodos cromatográficos avanzados para garantizar un alto rendimiento y pureza del compuesto . El proceso de producción industrial se optimiza para satisfacer la demanda de Schisandrina A en aplicaciones farmacéuticas y nutracéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: La Schisandrina A sufre varias reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar sus propiedades farmacológicas o para estudiar su comportamiento en diferentes condiciones .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran Schisandrina A incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones generalmente se llevan a cabo en condiciones controladas, que incluyen temperaturas específicas y niveles de pH, para garantizar los resultados deseados .

Principales productos formados: Los principales productos formados a partir de las reacciones de la Schisandrina A dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de la Schisandrina A, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

La Schisandrina A tiene una amplia gama de aplicaciones de investigación científica, incluido su uso en química, biología, medicina e industria . En química, se estudia por sus propiedades químicas únicas y su potencial como compuesto principal para el desarrollo de fármacos . En biología, la Schisandrina A se investiga por sus efectos sobre los procesos celulares, incluida la apoptosis, la inflamación y el estrés oxidativo . En medicina, se explora su potencial terapéutico para tratar enfermedades hepáticas, trastornos neurodegenerativos y enfermedades cardiovasculares . Además, la Schisandrina A se utiliza en la industria nutracéutica por sus propiedades que promueven la salud .

Mecanismo De Acción

El mecanismo de acción de la Schisandrina A implica su interacción con varios objetivos moleculares y vías . Ejerce sus efectos modulando la actividad de las enzimas y las vías de señalización involucradas en el estrés oxidativo, la inflamación y la apoptosis . Por ejemplo, se ha demostrado que la Schisandrina A activa la vía Nrf2, que desempeña un papel crucial en la defensa celular contra el daño oxidativo . También inhibe la vía NF-κB, reduciendo así la inflamación . Estos mecanismos contribuyen a los efectos terapéuticos del compuesto en diversas enfermedades .

Comparación Con Compuestos Similares

La Schisandrina A forma parte de un grupo de lignanos bioactivos que se encuentran en Schisandra chinensis, que incluyen Schisandrina B, Schisanterina A, Schisanterina B, Schisanhenol, Deoxyschisandrina y Gomisin A . En comparación con estos compuestos similares, la Schisandrina A es única debido a su perfil farmacológico específico y mayor abundancia en la fruta de Schisandra chinensis . Si bien otros lignanos también exhiben propiedades terapéuticas, la Schisandrina A destaca por sus potentes efectos antioxidantes y antiinflamatorios .

Propiedades

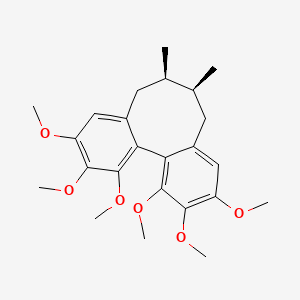

IUPAC Name |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFTTRHGBKKEI-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219222 | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-38-7, 69176-53-0 | |

| Record name | Schizandrin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Deoxyschizandrin?

A1: While Deoxyschizandrin exhibits interactions with various targets, a prominent one is the arachidonate 5-lipoxygenase (ALOX5) enzyme. [] It also demonstrates significant interaction with liver uptake transporters OATP1B1 and OATP1B3. []

Q2: How does Deoxyschizandrin affect the ALOX5 pathway in bladder cancer cells?

A2: Deoxyschizandrin downregulates ALOX5 expression in bladder cancer cells, subsequently inhibiting the PI3K-AKT signaling pathway. This inhibition contributes to the suppression of cell proliferation, migration, and invasion. []

Q3: How does Deoxyschizandrin impact the NLRP3 inflammasome?

A3: Deoxyschizandrin has been shown to inhibit the activation of the NLRP3 inflammasome induced by nigericin and ATP in bone marrow-derived macrophages. This inhibitory effect is linked to the suppression of pro-caspase-1 cleavage, ultimately reducing IL-1β secretion. []

Q4: Does Deoxyschizandrin influence the NF-κB pathway?

A4: Studies suggest that the inhibitory action of Deoxyschizandrin on the NLRP3 inflammasome is not dependent on the NF-κB pathway. []

Q5: What is the molecular formula and weight of Deoxyschizandrin?

A5: The molecular formula of Deoxyschizandrin is C23H28O6, and its molecular weight is 396.47 g/mol. (Information derived from chemical structure databases).

Q6: Is there any spectroscopic data available for Deoxyschizandrin?

A6: Yes, several studies have used techniques like HPLC, NMR, and MS to characterize Deoxyschizandrin. For instance, ¹H-NMR (300MHz) and IR spectroscopy were employed to identify Deoxyschizandrin isolated from Schisandra chinensis. []

Q7: Are there studies on the stability of Deoxyschizandrin under various conditions?

A7: While specific stability studies are not detailed in the provided abstracts, research on analytical methods frequently mentions using specific HPLC conditions and extraction procedures to ensure accurate quantification of Deoxyschizandrin, implying a degree of stability under those circumstances. [, , , , ]

Q8: How is Deoxyschizandrin absorbed and metabolized in the body?

A8: Research indicates that Deoxyschizandrin is primarily metabolized by the cytochrome P450 (CYP3A4) enzyme in the liver. [] A pharmacokinetic study using Schisandra chinensis oil in rats found that Deoxyschizandrin reached its peak plasma concentration (Cmax) at 5.33 hours (tmax) after oral administration. []

Q9: Does Deoxyschizandrin interact with drug transporters?

A9: Yes, Deoxyschizandrin exhibits a strong affinity for the liver uptake transporter OATP1B1. It can also promote the uptake of statins, such as atorvastatin and rosuvastatin, mediated by OATP1B1. []

Q10: What are the anticancer effects of Deoxyschizandrin?

A10: In vitro studies demonstrate that Deoxyschizandrin inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder cancer [] and ovarian cancer cells. [] It can also restore the sensitivity of gastric cancer cells to 5-fluorouracil by promoting ferroptosis. []

Q11: How does Deoxyschizandrin affect ulcerative colitis?

A11: In a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS), Deoxyschizandrin effectively reduced inflammation, suppressed CD4 T cell infiltration, and inhibited apoptosis in the colon. []

Q12: Are there any clinical studies on the efficacy of Deoxyschizandrin?

A12: One clinical study investigated the influence of Deoxyschizandrin on the blood concentration of tacrolimus (FK506) in patients post-liver transplantation. The study found that patients receiving Deoxyschizandrin had significantly higher FK506 blood concentrations one week post-transplantation compared to those who did not receive Deoxyschizandrin. []

Q13: Is Deoxyschizandrin safe for human consumption?

A13: While Deoxyschizandrin exhibits various pharmacological activities, comprehensive toxicity studies are limited. It is crucial to consult a healthcare professional before using any products containing Deoxyschizandrin.

Q14: Which analytical techniques are commonly used to quantify Deoxyschizandrin?

A14: High-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , ] or DAD [] is predominantly used for Deoxyschizandrin quantification. Other techniques like TLC-scanning [], capillary electrophoresis [], and GC [] have also been employed.

Q15: Are there validated methods for Deoxyschizandrin analysis?

A15: Several studies emphasize the validation of their analytical methods for Deoxyschizandrin determination, confirming accuracy, precision, and specificity. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.